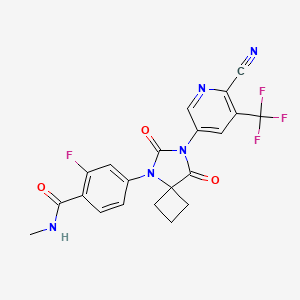
6,8-Dioxo Apalutamide
Descripción general
Descripción
6,8-Dioxo Apalutamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique spirocyclic structure, which includes a pyridine ring substituted with cyano and trifluoromethyl groups, and a benzamide moiety with a fluorine atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dioxo Apalutamide involves multiple steps, starting with the preparation of the pyridine ring and the spirocyclic core. The key steps include:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving nitration, reduction, and cyclization.
Spirocyclic Core Formation: The spirocyclic core is formed by reacting the pyridine derivative with appropriate reagents under controlled conditions.
Final Coupling: The final step involves coupling the spirocyclic intermediate with 2-fluoro-N-methylbenzamide under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
6,8-Dioxo Apalutamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyano group to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine and cyano positions, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
6,8-Dioxo Apalutamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a biochemical probe.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6,8-Dioxo Apalutamide involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
Apalutamide: A structurally related compound used in the treatment of prostate cancer.
Enzalutamide: Another related compound with similar therapeutic applications.
Darolutamide: A compound with a similar spirocyclic structure used in cancer therapy.
Uniqueness
6,8-Dioxo Apalutamide is unique due to its specific substitution pattern and the presence of both cyano and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
1332391-92-0 |
|---|---|
Fórmula molecular |
C21H15F4N5O3 |
Peso molecular |
461.4 g/mol |
Nombre IUPAC |
4-[7-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-6,8-dioxo-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide |
InChI |
InChI=1S/C21H15F4N5O3/c1-27-17(31)13-4-3-11(8-15(13)22)30-19(33)29(18(32)20(30)5-2-6-20)12-7-14(21(23,24)25)16(9-26)28-10-12/h3-4,7-8,10H,2,5-6H2,1H3,(H,27,31) |
Clave InChI |
RSVADJWVUQPMRK-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=C(C=C(C=C1)N2C(=O)N(C(=O)C23CCC3)C4=CC(=C(N=C4)C#N)C(F)(F)F)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(Dibenzo[b,d]furan-2-yl)prop-1-en-1-yl]pyrrolidine](/img/structure/B8321144.png)
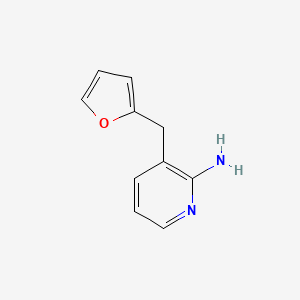
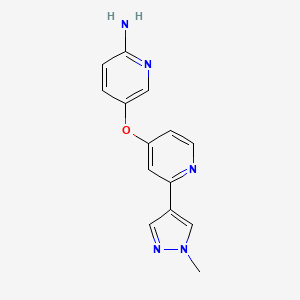
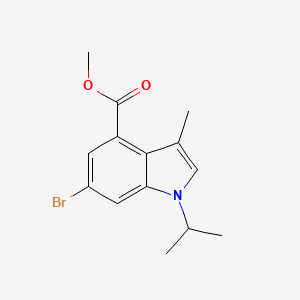
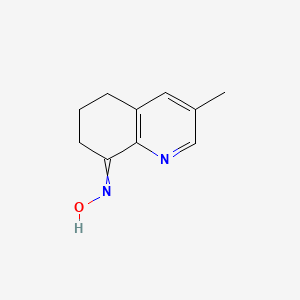

![(R)-10A-Methyl-5,8,9,10,10a,11-hexahydro-5,6,7a,11-tetraazacyclohepta[def]cyclopenta[a]fluoren-4(7H)-one](/img/structure/B8321167.png)

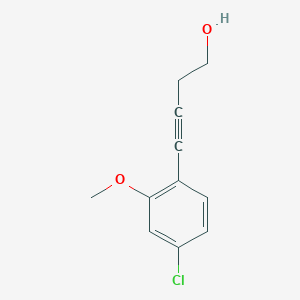
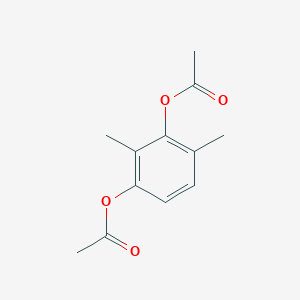

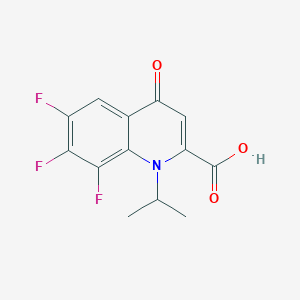
![1-Bromo-4-[(7-bromoheptyl)oxy] benzene](/img/structure/B8321227.png)
